molecular formula C9H6N2O5 B8720873 2-Methyl-3,5-dinitro-1-benzofuran CAS No. 28439-70-5

2-Methyl-3,5-dinitro-1-benzofuran

Cat. No.: B8720873
CAS No.: 28439-70-5
M. Wt: 222.15 g/mol
InChI Key: ARIVZIFTECAJDS-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dinitro-1-benzofuran is a nitro-substituted benzofuran derivative characterized by a fused furan ring system with methyl and nitro functional groups. This compound is structurally distinct from benzene derivatives like dinitrotoluenes or benzenamines due to its oxygen-containing heterocyclic core.

Properties

CAS No.

28439-70-5

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

2-methyl-3,5-dinitro-1-benzofuran

InChI

InChI=1S/C9H6N2O5/c1-5-9(11(14)15)7-4-6(10(12)13)2-3-8(7)16-5/h2-4H,1H3

InChI Key

ARIVZIFTECAJDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methyl-3,5-dinitro-1-benzofuran with structurally or functionally related nitroaromatic compounds, based on the evidence provided:

Compound Name Systematic Name (EPA) CAS Number Key Structural Features Notes
This compound Not explicitly listed in evidence Not provided Benzofuran core, methyl, nitro groups Heterocyclic structure; limited data
Benzenamine, 2-methyl-3,5-dinitro- Dinitrotoluene, 4-amino-2,6- 19406-51-0 Benzene core, amino, nitro, methyl groups Linear isomer; potential mutagen
Benzenamine, 4-methyl-3,5-dinitro- Dinitrotoluene, 2-amino-4,6- 646-06-0 Benzene core, amino, nitro, methyl groups Structural isomer of above; toxicology data pending
Dinitrotoluene, 4-amino-2,6- Benzenamine, 2-methyl-3,5-dinitro- 35572-78-2 Benzene core, amino, nitro groups CAS discrepancy noted (conflict with 19406-51-0)

Key Observations:

Structural Differences: this compound contains a furan ring, whereas analogs like dinitrotoluenes and benzenamines are purely benzenic. Methyl and nitro group positions vary significantly among isomers (e.g., 2-methyl vs. 4-methyl in benzenamines), influencing toxicity and degradation pathways .

CAS Number Discrepancies :

  • The compound Benzenamine, 2-methyl-3,5-dinitro- is associated with conflicting CAS numbers (19406-51-0 in vs. 35572-78-2 in ). This highlights the need for rigorous verification in regulatory or research contexts .

Limited data exist for this compound, but its nitro groups suggest parallels to nitroaromatic pollutants, which are often persistent and bioaccumulative .

Research Findings and Implications

  • Synthetic Challenges: Nitroaromatic compounds like those above require controlled nitration conditions to avoid unintended isomerization or decomposition.
  • Regulatory Status : The EPA systematically categorizes these compounds (e.g., under REFERENCE ID 963017 for Benzenamine, 2-methyl-3,5-dinitro-), emphasizing their environmental monitoring needs .

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